

Application Notes: Solid-Phase Synthesis of ^{15}N -Labeled RNA Oligonucleotides

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Compound of Interest

Compound Name: *Ac-rC Phosphoramidite- ^{15}N*

Cat. No.: *B12375199*

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Introduction

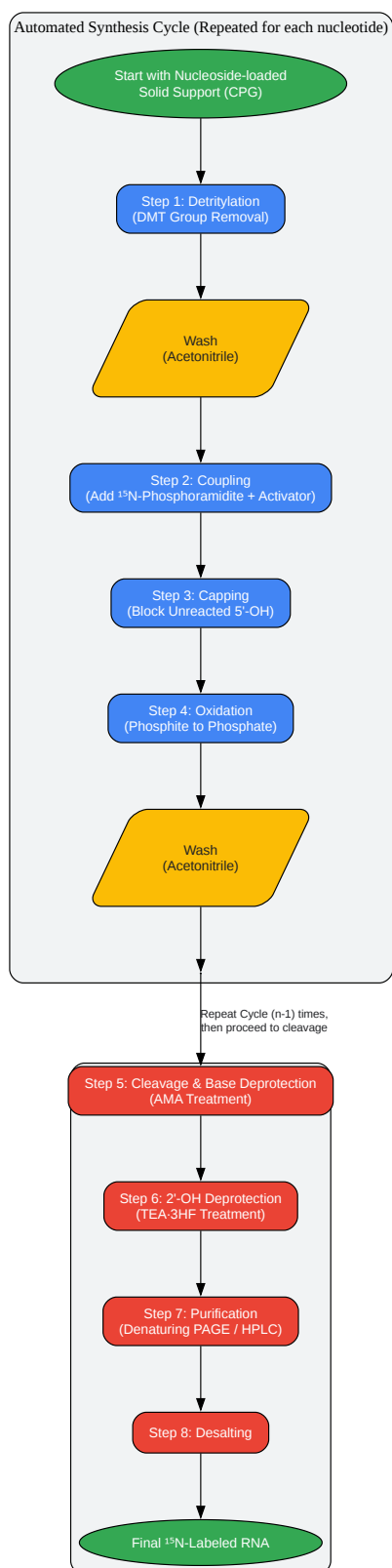
The site-specific incorporation of stable isotopes, such as ^{15}N , into RNA oligonucleotides is an indispensable tool for the study of RNA structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Solid-phase synthesis using phosphoramidite chemistry provides a robust and precise method for introducing ^{15}N -labeled nucleotides at specific positions within an RNA sequence.[2] This enables researchers to overcome spectral overlap in larger RNA molecules and to probe specific hydrogen bonds and base-pairing interactions, which is crucial for understanding the function of ribozymes, riboswitches, and protein-RNA complexes.[1] This document provides a detailed protocol for the automated solid-phase synthesis of ^{15}N -labeled RNA oligonucleotides, followed by cleavage, deprotection, and purification.

Key Materials and Reagents

Category	Item	Typical Specification/Supplier
Solid Support	Controlled Pore Glass (CPG) or Polystyrene (PS)	Pre-loaded with the initial 3'-terminal nucleoside; 20-30 $\mu\text{mol/g}$ loading.[3]
¹⁵ N-Labeled Monomers	¹⁵ N-labeled RNA Phosphoramidites (A, C, G, U)	Uniformly or site-specifically ¹⁵ N-labeled. Protected with 5'-DMT, 2'-O-TBDMS (or TOM), and base-protecting groups (e.g., Ac-C, iBu-G).[4][5] Available from suppliers like Silantes or Cambridge Isotope Laboratories, Inc.[4]
Synthesis Reagents	Deblocking (Detritylation) Solution	3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[3]
Activator Solution	0.45 M Tetrazole in Acetonitrile or 5-(Ethylthio)-1H-tetrazole (ETT).	
Capping Solution A	Acetic Anhydride/2,6-Lutidine/THF.	
Capping Solution B	16% N-Methylimidazole in THF.	
Oxidizer Solution	0.02 M Iodine in THF/Pyridine/Water.	
Anhydrous Acetonitrile	For washing and phosphoramidite dissolution.	
Cleavage & Deprotection	Base Deprotection Solution	Ammonium Hydroxide/Methylamine (AMA) 1:1 mixture.[6][7][8]
2'-O-Silyl Deprotection Solution	Triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-	

	pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[8][9][10]	
Purification	Denaturing Polyacrylamide Gel (PAGE)	12-20% acrylamide, 7 M Urea.
Gel Elution Buffer	TBE or similar, with 0.1% SDS.	
Desalting Columns	Reversed-phase cartridges (e.g., Sep-Pak C18).[7]	

Experimental Workflow Diagram



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Caption: Workflow for the solid-phase synthesis of ^{15}N -labeled RNA.

Protocol for Solid-Phase Synthesis

This protocol outlines the synthesis of a ^{15}N -labeled RNA oligonucleotide on an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[\[2\]](#)

1. Preparation

- Ensure all reagents are fresh and anhydrous where specified.
- Install the ^{15}N -labeled phosphoramidites and standard synthesis reagents on the synthesizer.
- Program the desired RNA sequence and synthesis scale (e.g., 1 μmol).

2. Automated Synthesis Cycle The synthesizer will automatically perform the following four steps for each nucleotide addition.[\[3\]](#)[\[11\]](#)

- **Step A: Detritylation (Deblocking):** The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with 3% TCA in DCM. This exposes the 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile.[\[3\]](#)
- **Step B: Coupling:** The ^{15}N -labeled phosphoramidite and an activator (e.g., tetrazole) are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, extending the RNA chain by one nucleotide.[\[2\]](#)
- **Step C: Capping:** To prevent the formation of sequences with deletions, any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) by treatment with Capping Solution A and B.[\[3\]](#)
- **Step D: Oxidation:** The newly formed phosphite triester linkage, which is unstable, is oxidized to a more stable pentavalent phosphate triester using an iodine solution.[\[3\]](#)[\[12\]](#)

The cycle of detritylation, coupling, capping, and oxidation is repeated until the entire sequence is assembled.

3. Cleavage and Deprotection This multi-stage process is performed manually after the synthesis is complete.

- Stage I: Cleavage from Solid Support and Base Deprotection:
 - Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap tube.[\[9\]](#)
 - Add 1 mL of AMA (Ammonium Hydroxide/40% Methylamine 1:1) solution.[\[7\]](#)[\[9\]](#)
 - Incubate the tube at 65°C for 15-20 minutes. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.[\[8\]](#)[\[9\]](#)
 - Cool the tube and transfer the supernatant containing the RNA to a new tube. Evaporate the solution to dryness using a vacuum concentrator.[\[8\]](#)
- Stage II: 2'-Hydroxyl (Silyl) Group Deprotection:
 - Resuspend the dried RNA pellet in 115 µL of anhydrous DMSO (or NMP). Gentle heating (65°C) may be required to fully dissolve the pellet.[\[8\]](#)[\[10\]](#)
 - Add 60 µL of triethylamine (TEA) and mix gently.
 - Carefully add 75 µL of triethylamine trihydrofluoride (TEA·3HF). Caution: HF is corrosive and toxic. Handle with extreme care in a fume hood.[\[8\]](#)[\[10\]](#)
 - Incubate the mixture at 65°C for 2.5 hours.[\[8\]](#)[\[10\]](#)
 - Quench the reaction by adding 1 mL of n-butanol and vortexing. Precipitate the RNA by cooling at -70°C for at least 1 hour.[\[9\]](#)
 - Centrifuge at high speed for 30 minutes at 4°C. Carefully decant the supernatant.
 - Wash the RNA pellet with 70% ethanol, centrifuge again, and dry the pellet.[\[9\]](#)

4. Purification and Quantification

- Purification: The crude ¹⁵N-labeled RNA is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE).[\[7\]](#)[\[9\]](#)
 - Resuspend the dried RNA pellet in an appropriate volume of loading buffer (e.g., 90% formamide).

- Run the sample on a high-percentage (e.g., 20%) denaturing polyacrylamide gel.
- Visualize the RNA band by UV shadowing.
- Excise the gel slice containing the full-length product.
- Elute the RNA from the gel slice using an elution buffer (e.g., overnight at 4°C).
- Desalting: The eluted RNA solution is desalted using a reversed-phase cartridge or by ethanol precipitation.
- Quantification: The concentration and purity of the final ^{15}N -labeled RNA oligonucleotide are determined by measuring its absorbance at 260 nm (A_{260}) using a UV-Vis spectrophotometer.

Quantitative Data Summary

Parameter	Typical Value / Range	Notes
Solid Support Loading	20 - 30 $\mu\text{mol/g}$ (CPG)	Higher loading is possible with PS supports but can lead to lower efficiency for long oligos. [3][11]
Coupling Efficiency	> 98.5% per step	Crucial for the synthesis of long oligonucleotides. A small decrease in efficiency significantly reduces the final yield of the full-length product. [2]
Overall Synthesis Yield (Crude)	40 - 70%	Highly dependent on oligonucleotide length and sequence. Yields decrease significantly for sequences longer than 50 nucleotides. [13]
Post-Purification Yield (A_{260} Units)	20 - 80 OD units per 1 μmol synthesis	Varies based on the purification method and oligonucleotide length. [8]
Final Purity (Post-PAGE)	> 95%	Assessed by analytical HPLC or gel electrophoresis.
^{15}N Isotopic Enrichment	> 98 atom %	Dependent on the starting ^{15}N -labeled phosphoramidite material. [4]

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